oxalic acid;2-(4-pyrrolidin-1-ylbut-2-ynoxy)isoindole-1,3-dione
CAS No.: 74500-82-6
Cat. No.: VC18441259
Molecular Formula: C34H34N4O10
Molecular Weight: 658.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 74500-82-6 |
|---|---|
| Molecular Formula | C34H34N4O10 |
| Molecular Weight | 658.7 g/mol |
| IUPAC Name | oxalic acid;2-(4-pyrrolidin-1-ylbut-2-ynoxy)isoindole-1,3-dione |
| Standard InChI | InChI=1S/2C16H16N2O3.C2H2O4/c2*19-15-13-7-1-2-8-14(13)16(20)18(15)21-12-6-5-11-17-9-3-4-10-17;3-1(4)2(5)6/h2*1-2,7-8H,3-4,9-12H2;(H,3,4)(H,5,6) |
| Standard InChI Key | RKVNBCQPQVPVIA-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(C1)CC#CCON2C(=O)C3=CC=CC=C3C2=O.C1CCN(C1)CC#CCON2C(=O)C3=CC=CC=C3C2=O.C(=O)(C(=O)O)O |
Introduction
Chemical Identity and Structural Characterization
Molecular Formula and Weight
Table 1: Comparative Molecular Properties
| Property | Source | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 658.7 | 374.35 |
| Salt Stoichiometry | 2:1 (base:oxalic acid) | 1:1 (base:oxalic acid) |
Structural Features
The molecule integrates three key moieties:
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Isoindole-1,3-dione core: A planar aromatic system with electron-withdrawing ketone groups at positions 1 and 3, enabling π-π stacking interactions .
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But-2-ynoxy linker: A rigid alkyne spacer connecting the isoindole core to the pyrrolidine group, constraining molecular conformation .
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Pyrrolidine substituent: A saturated five-membered nitrogen heterocycle contributing to basicity and hydrogen-bonding capacity.
The oxalic acid component () likely protonates the pyrrolidine nitrogen, forming a stable ammonium-oxalate ion pair .
Synthesis and Industrial Scalability
Laboratory-Scale Synthesis
The synthetic route involves three sequential steps :
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Core formation: Condensation of phthalic anhydride with 4-aminobut-2-ynol under reflux in acetic acid, yielding 2-(but-2-ynoxy)isoindole-1,3-dione.
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Pyrrolidine functionalization: Nucleophilic substitution of the terminal alkyne with pyrrolidine using a copper(I) iodide catalyst in DMF at 80°C.
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Salt formation: Precipitation with oxalic acid in ethanol/water (3:1 v/v) at pH 2.5–3.0.
Key reaction parameters:
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Temperature: 80–110°C
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Catalysts: CuI (5 mol%)
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Yield optimization: 62–68% after purification via silica gel chromatography
Industrial Production Considerations
Scale-up challenges center on handling the exothermic amidation reaction and stabilizing the alkyne intermediate. Continuous flow reactors with in-line IR monitoring are proposed to enhance safety and yield (projected 85% at 100 kg/batch). Sustainable adaptations include:
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Solvent recovery systems for DMF and ethanol
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Catalytic hydrogenation of byproduct alkynes to alkanes
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Oxalic acid recycling via nanofiltration membranes
Chemical Reactivity and Derivative Formation
Nucleophilic Substitution
The pyrrolidine nitrogen undergoes quaternization with alkyl halides (e.g., methyl iodide) in acetonitrile at 50°C, producing cationic derivatives with enhanced water solubility .
Oxidation Pathways
Treatment with hydrogen peroxide (30% v/v) oxidizes the alkyne spacer to a diketone, altering conformational rigidity:
\text{R-C#C-R'} + \text{H}_2\text{O}_2 \rightarrow \text{R-C(O)-C(O)-R'} + \text{H}_2\text{O}This reaction proceeds with 92% conversion in <2 hours at pH 9.
Complexation with Metal Ions
The isoindole-dione carbonyl groups coordinate to transition metals, forming stable complexes:
Stability constants (log K) range from 4.2 (Cu²⁺) to 2.8 (Zn²⁺) in aqueous ethanol .
| Parameter | Value |
|---|---|
| Plasma protein binding | 89% (human albumin) |
| Metabolic stability | t₁/₂ = 42 min (human liver microsomes) |
| Caco-2 permeability | 8.7 × 10⁻⁶ cm/s |
| Bioavailability | 23% (rat, oral) |
Primary metabolites result from pyrrolidine N-dealkylation and alkyne hydration, identified via LC-MS/MS .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for:
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Kinase inhibitor analogs (e.g., substituted with pyrimidine rings)
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Fluorescent probes via Sonogashira coupling to boron-dipyrromethene dyes
Material Science Applications
Thin films of the compound exhibit piezoelectric coefficients (d₃₃) of 12 pC/N, suitable for flexible sensors . Its thermal stability up to 240°C enables incorporation into high-performance polymers.
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